1-Benzyl-3-methylpyrrolidin-3-OL
Overview
Description
1-Benzyl-3-methylpyrrolidin-3-OL is a compound of interest in various fields of chemistry and pharmacology due to its potential as a drug precursor and its role in the synthesis of complex molecules. The compound has been the subject of several studies, which have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 1-Benzyl-3-methylpyrrolidin-3-OL has been approached from different angles. A notable method involves starting from the naturally occurring alkaloid (−)-vasicine, which is a major component of the plant Adhatoda vasica. This approach yielded the compound in 84% overall yield, demonstrating a scalable and efficient pathway for its production . Other studies have focused on the synthesis of related compounds, such as 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, which was synthesized via a melting reaction of the salt formed by L-malic acid and benzylamine, indicating the versatility of benzylamine derivatives in synthesis .
Molecular Structure Analysis
Computational studies have been conducted to understand the structure-directing effects of benzylpyrrolidine and its derivatives. These studies are crucial for the synthesis of microporous materials like aluminophosphate AlPO-5. It was found that the molecular packing density inside the channel system of the microporous materials is an important factor for the synthesis, with benzylpyrrolidine being a good template for directing the synthesis .
Chemical Reactions Analysis
1-Benzyl-3-methylpyrrolidin-3-OL and its derivatives are versatile intermediates in various chemical reactions. For instance, 1-Benzyl-1-methylpyrrolidinium has been used as a structure-directing agent in the synthesis of zeolitic phases, demonstrating the influence of benzylpyrrolidine derivatives in crystallization processes . Additionally, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been catalyzed by related compounds, showcasing the utility of benzyl derivatives in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-methylpyrrolidin-3-OL are closely related to its structure and reactivity. While specific studies on the physical properties of this compound were not provided, related research indicates that small modifications to the benzylpyrrolidine structure can significantly affect the properties and reactivity of the compound. For example, the presence of Na+ as a co-structure directing agent alongside 1-Benzyl-1-methylpyrrolidinium significantly modified the chemistry of the gel in zeolite synthesis .
Scientific Research Applications
Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
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Biological Transformation
- Field : Biotechnology
- Application Summary : 1-Benzyl-3-methylpyrrolidin-3-OL and its derivatives are used in the preparation of optically-active 3-pyrrolidinol . This compound is a chiral building block for pharmaceuticals .
- Method of Application : The preparation involves hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase . The process involves regioselective microbial hydroxylation of 1-benzoylpyrrolidine and stereoselective enzymatic esterification .
- Results : The process yields (S)-1-benzoyl-3-pyrrolidinol with 66% enantiomeric excess (ee) . The kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase forms optically-active 1-benzoyl-3-pyrrolidinol with >99% ee . The (S)-1-Benzoyl-3-pyrrolidinol is then successfully converted to 3-pyrrolidinol and its derivatives with >99% ee .
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Synthetic Compound
- Field : Industrial Chemistry
- Application Summary : 1-Benzyl-3-methylpyrrolidin-3-OL, also known as BMPO, is a synthetic compound that has gained significant attention due to its potential therapeutic and industrial applications.
- Method of Application : The specific methods of application are not mentioned in the source.
- Results : The compound is a chiral molecule with a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol.
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Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Application Summary : 1-Benzyl-3-methylpyrrolidin-3-OL and its derivatives are used in the synthesis of various pharmaceuticals . These compounds are chiral building blocks for pharmaceuticals .
- Method of Application : The preparation involves microbial hydroxylation of the pyrrolidine ring . This synthetic route is short and effective but the enantiomeric excess of the hydroxylation product is low (52–53 % ee) .
- Results : The process yields optically-active 1-benzoyl-3-pyrrolidinol with 66% enantiomeric excess (ee) . The kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase forms optically-active 1-benzoyl-3-pyrrolidinol with >99% ee .
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Chemical Research
- Field : Chemical Research
- Application Summary : 1-Benzyl-3-methylpyrrolidin-3-OL, also known as BMPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
- Method of Application : The specific methods of application are not mentioned in the source.
- Results : The compound is a chiral molecule with a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol.
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3-methylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWHTEXLCLEUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595291 | |
Record name | 1-Benzyl-3-methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methylpyrrolidin-3-OL | |
CAS RN |
96567-93-0 | |
Record name | 1-Benzyl-3-methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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